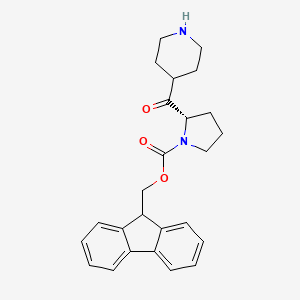

Fmoc-4-piperidino-L-proline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

204318-02-5 |

|---|---|

Molekularformel |

C25H28N2O4 |

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29)/t17?,23-/m0/s1 |

InChI-Schlüssel |

HMXYVJRIIYUTRR-VXLWULRPSA-N |

SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5CCNCC5 |

Isomerische SMILES |

C1CCN(CC1)C2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Kanonische SMILES |

C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Sequenz |

P |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Fmoc 4 Piperidino L Proline and Its Peptide Conjugates

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-piperidino-L-proline is designed for direct use in SPPS, a method that has revolutionized the synthesis of peptides by allowing for their rapid and efficient assembly on a solid support. chemimpex.comresearchgate.net The Fmoc/tBu strategy is the most commonly employed approach in modern SPPS due to its mild reaction conditions. csic.esacs.org

The Fmoc/tBu protection scheme is considered orthogonal because the two types of protecting groups are removed by different mechanisms, allowing for selective deprotection at various stages of the synthesis. csic.espeptide.comiris-biotech.de The N-terminal α-amino group of the growing peptide chain is temporarily protected with the base-labile Fmoc group. iris-biotech.debiosynth.com In contrast, the reactive side chains of the amino acids are protected with acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol. peptide.comiris-biotech.de

This orthogonality is crucial for the stepwise elongation of the peptide chain. At each cycle of synthesis, only the N-terminal Fmoc group is removed, exposing a free amine for the subsequent coupling reaction, while the side-chain protecting groups remain intact until the final cleavage step. biosynth.com

| Protecting Group Type | Function | Cleavage Reagent | Mechanism |

|---|---|---|---|

| Fmoc | Temporary Nα-amino protection | Piperidine (B6355638) (or other secondary amines) in DMF | Base-catalyzed β-elimination |

| tBu-based (e.g., tBu, Boc, Trt) | Permanent side-chain protection | Trifluoroacetic acid (TFA) | Acidolysis |

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. genscript.com This deprotection is achieved through a base-catalyzed β-elimination reaction. csic.esnih.gov A secondary amine, most commonly piperidine in a 20-50% solution with a solvent like dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system of the Fmoc group. genscript.comnih.govspringernature.com

This initial deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, freeing the N-terminal amine of the peptide. peptide.comnih.gov The highly reactive DBF byproduct is subsequently scavenged by the secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amine of the peptide chain. nih.govspringernature.com While piperidine is the standard reagent, other bases like 4-methylpiperidine (B120128) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, sometimes in combination with a scavenger, to modulate the deprotection kinetics. peptide.comluxembourg-bio.comresearchgate.net

The formation of the amide bond between the carboxyl group of the incoming Fmoc-amino acid and the free amine of the resin-bound peptide is the cornerstone of SPPS. luxembourg-bio.com For sterically hindered amino acids like this compound, optimizing this coupling step is crucial to ensure high yields and prevent the formation of deletion sequences. cem.com The carboxyl group must be activated to facilitate the reaction, which is typically achieved using a variety of coupling reagents. luxembourg-bio.comamericanpeptidesociety.org

Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and aminium/uronium or phosphonium (B103445) salts like HBTU, HATU, and PyBOP. luxembourg-bio.combachem.comamericanpeptidesociety.org These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the nucleophilic amine.

To enhance coupling efficiency and minimize the risk of racemization, especially for chiral amino acids, additives are often included in the coupling cocktail. bachem.comamericanpeptidesociety.org 1-Hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, were historically common, but due to safety concerns, ethyl cyano(hydroxyimino)acetate (Oxyma Pure) has become a widely adopted and effective alternative. bachem.com The choice of coupling reagent, additive, and reaction conditions (e.g., temperature, reaction time) must be carefully considered to effectively incorporate bulky residues like this compound. cem.com In particularly difficult cases, microwave-assisted SPPS can be employed to drive hindered couplings to completion. cem.com

| Reagent/Additive | Full Name | Class | Primary Function |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Carboxyl group activation |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Carboxyl group activation |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | High-efficiency carboxyl activation |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Carboxyl group activation |

| Oxyma Pure | Ethyl cyano(hydroxyimino)acetate | Additive | Suppress racemization, enhance coupling |

Addressing Synthetic Challenges and Side Reactions in SPPS Incorporating this compound

The incorporation of this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) is generally efficient, but like other proline derivatives, it can present specific challenges and side reactions that require careful consideration to ensure high purity and yield of the target peptide.

Diketopiperazine (DKP) Formation: A primary side reaction in Fmoc-based SPPS is the formation of diketopiperazines, which is particularly pronounced at the dipeptide stage. chempep.com This intramolecular cyclization occurs after the removal of the Fmoc group from the second amino acid, where the liberated N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.de Sequences containing C-terminal proline residues are especially susceptible to this side reaction due to the conformational properties of proline. iris-biotech.de

Premature Fmoc Deprotection: Proline and its derivatives can contribute to the premature deprotection of the Fmoc group. The pKa of proline's secondary amine is relatively close to that of piperidine (pKa ≈ 10.6 for proline vs. ≈ 11.2 for piperidine), the standard reagent for Fmoc removal. mesalabs.com This inherent basicity can lead to a gradual loss of the Fmoc protecting group on the proline residue during subsequent coupling steps, resulting in deletion sequences.

Aggregation and Difficult Sequences: Peptides rich in hydrophobic residues or those prone to forming stable secondary structures can aggregate on the solid support, leading to incomplete coupling and deprotection steps. While the piperidino group may enhance solubility in some cases, its impact on aggregation is sequence-dependent. The rigid structure of the proline ring can disrupt helical structures but may favor β-turn formation, which can also contribute to aggregation in certain contexts. nih.gov

Guanidinylation: Uronium/aminium-based coupling reagents such as TBTU can react with the free amino group of the peptide-resin to yield substituted guanidines, an irreversible side reaction. chempep.com Pre-activation of the Fmoc-amino acid is necessary to avoid this unwanted modification.

The following table summarizes key challenges and mitigation strategies when using this compound in SPPS.

| Challenge | Description | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. chempep.comiris-biotech.de | - Use of bulky 2-chlorotrityl chloride resin. - Coupling of a pre-formed Fmoc-dipeptide instead of single amino acids. chempep.com |

| Premature Fmoc Deprotection | The basicity of the proline ring can cause slow removal of the Fmoc group on itself during synthesis. mesalabs.com | - Use of alternative, more base-stable Nα-protecting groups like 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc). |

| Peptide Aggregation | Interchain hydrogen bonding on the solid support hinders reagent access, leading to incomplete reactions. nih.gov | - Incorporation of backbone-modifying dipeptides (e.g., pseudoprolines) to disrupt secondary structures. sigmaaldrich.com - Use of solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). nih.gov |

| Guanidinylation Side Reaction | Reaction of uronium-based coupling reagents (e.g., TBTU, HATU) with the N-terminal amine. chempep.com | - Pre-activation of the Fmoc-amino acid with the coupling reagent before addition to the resin. |

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides or for synthesizing protected peptide fragments for subsequent ligation. The use of this compound in solution-phase synthesis follows the general principles of this approach, which involves coupling and deprotection steps carried out in a homogenous solution, with purification of the intermediate product after each step.

A common strategy is fragment condensation, where shorter, protected peptide segments are synthesized and purified separately before being combined to form the final, larger peptide. This minimizes the accumulation of side products that can occur during the stepwise synthesis of long chains.

Key Steps in Solution-Phase Synthesis:

Activation and Coupling: The carboxyl group of the incoming this compound (or a peptide fragment ending with it) is activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. The activated acid is then reacted with the free amino group of another amino acid or peptide fragment.

Purification: After coupling, the protected peptide intermediate is isolated from unreacted starting materials and coupling byproducts. This is typically achieved through extraction, precipitation, or crystallization.

Fmoc Deprotection: The Fmoc group is removed from the newly formed peptide by treatment with a base, commonly a solution of piperidine in an organic solvent like DMF. scielo.org.mx The resulting deprotected peptide is then purified before the next coupling step.

This cycle is repeated until the desired peptide sequence is assembled. The choice of protecting groups for amino acid side chains must be orthogonal to the base-labile Fmoc group to ensure their stability throughout the synthesis.

The table below compares the application of SPPS and solution-phase synthesis for peptides containing this compound.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Methodology | Peptide is anchored to an insoluble resin support; excess reagents are removed by washing and filtration. | All reactions are carried out in solution; product is purified after each step (e.g., extraction, crystallization). |

| Reagent Use | Large excess of reagents is used to drive reactions to completion. | Reagents are typically used in near-stoichiometric amounts. |

| Purification | Intermediate purification is not required; final product is purified after cleavage from the resin. | Intermediate purification is required after each coupling and deprotection step. |

| Scalability | Well-suited for lab-scale and automated synthesis of many different peptides. | More amenable to large-scale (kilogram) industrial production of a single peptide. |

| Challenges | Aggregation on resin, incomplete reactions, accumulation of side products. | Solubility issues with larger protected peptides, purification of intermediates. |

Post-Synthetic Modification Strategies on Peptides Containing this compound

Post-synthetic modification (PSM) of peptides is a powerful tool for introducing diverse functionalities, probes, or structural constraints after the main peptide chain has been assembled. Peptides containing 4-piperidino-L-proline can be subjected to various PSM strategies, with the proline derivative itself influencing the peptide's conformation and potentially directing the modification.

A notable approach applicable here is the concept of "proline editing." nih.gov This strategy involves incorporating a functionalized proline analogue, such as hydroxyproline, during SPPS. After the peptide is synthesized, the functional handle on the proline ring (e.g., the hydroxyl group) can be selectively modified on the solid support to introduce a wide range of chemical groups. nih.gov While 4-piperidino-L-proline does not have an intrinsic functional handle for modification, its presence can be leveraged in peptides designed for specific PSM on other residues.

The piperidino moiety, being a tertiary amine integrated into the proline ring, is chemically stable and generally unreactive under standard peptide synthesis and modification conditions. Its primary role is to enforce a specific backbone conformation and potentially enhance solubility. Therefore, PSM strategies would typically target other reactive side chains within the peptide sequence.

Examples of Compatible PSM Strategies:

Lysine (B10760008) Modification: The ε-amino group of lysine residues can be selectively acylated, alkylated, or conjugated to labels like biotin (B1667282) or fluorophores. The conformational constraints imposed by the nearby 4-piperidino-L-proline could influence the accessibility and reactivity of the lysine side chain.

Cysteine Modification: The thiol group of cysteine is a common target for modification via Michael addition with maleimides or alkylation with iodoacetamides, allowing for peptide cyclization or conjugation to proteins and surfaces.

Click Chemistry: Peptides can be synthesized with residues bearing azide (B81097) or alkyne functionalities (e.g., azidohomoalanine), enabling their modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) after synthesis.

The following table outlines potential PSM strategies for peptides that include a 4-piperidino-L-proline residue.

| Modification Strategy | Target Residue(s) | Rationale & Application |

| Biotinylation | Lysine, Cysteine, N-terminus | Introduction of a biotin tag for affinity purification, immobilization, or detection using streptavidin-based systems. |

| Fluorescent Labeling | Lysine, Cysteine, N-terminus | Attachment of a fluorophore (e.g., fluorescein, rhodamine) for use in fluorescence microscopy, FRET studies, or flow cytometry. |

| Peptide Cyclization | Cysteine, Asp/Glu & Lys/Orn | Head-to-tail or side-chain cyclization to create conformationally constrained peptides with potentially enhanced stability and bioactivity. |

| PEGylation | Lysine, Cysteine | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to improve solubility, increase hydrodynamic volume, and extend in vivo half-life. |

Structural and Conformational Investigations of Fmoc 4 Piperidino L Proline and Its Peptide Analogues

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of Fmoc-4-piperidino-L-proline in solution. ucl.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's identity and the assessment of its stereochemical purity.

A key aspect of proline-containing molecules is the conformational equilibrium of the pyrrolidine (B122466) ring, which typically adopts one of two preferred "puckered" envelope conformations, termed Cγ-endo (down) or Cγ-exo (up). nih.gov The specific pucker is influenced by the nature and stereochemistry of substituents on the ring. The vicinal proton-proton coupling constants (³JHH) between the protons on the pyrrolidine ring are particularly sensitive to the dihedral angles and can be used to determine the predominant ring conformation. ugent.be

Furthermore, NMR is uniquely suited to study the cis/trans isomerization around the amide bond preceding the proline residue in peptide analogues. sigmaaldrich.comnsf.gov Due to the relatively high energy barrier for rotation around this bond, the exchange between cis and trans isomers is often slow on the NMR timescale, leading to two distinct sets of signals for the residues adjacent to the proline. ucl.ac.uknsf.gov The relative integration of these signals allows for the quantification of the cis/trans population ratio, a critical factor influencing the secondary structure of peptides. For fluorinated proline analogs, ¹⁹F NMR offers an additional sensitive probe for conformational analysis. nih.govugent.be

| Proton | Typical Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Information Gained |

|---|---|---|---|

| Hα | 4.0 - 4.5 | ³J(Hα-Hβ) | Backbone conformation, Ring Pucker |

| Hβ | 1.8 - 2.3 | ³J(Hβ-Hγ), ²J(Hβ-Hβ') | Ring Pucker |

| Hγ | 1.7 - 2.2 | ³J(Hγ-Hδ), ³J(Hγ-Hβ) | Ring Pucker, Substituent Effects |

| Hδ | 3.3 - 3.7 | ³J(Hδ-Hγ), ²J(Hδ-Hδ') | Ring Pucker, Cis/Trans Isomerism |

| Fmoc group | 7.2 - 7.9 (aromatic), 4.1-4.6 (CH, CH₂) | - | Presence and integrity of protecting group |

| Piperidino group | 2.5 - 3.5 (axial/equatorial) | - | Confirmation of substitution |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of this compound. sid.irresearchgate.net These methods probe the vibrational modes of the molecule, providing characteristic frequencies corresponding to the stretching, bending, and torsional motions of specific chemical bonds and functional groups. core.ac.ukaip.org

The IR and Raman spectra of this compound are complex, featuring contributions from the proline ring, the piperidino substituent, and the Fmoc protecting group. Key vibrational bands can be assigned to specific functional groups, allowing for confirmation of the molecular structure. For instance, the spectrum will exhibit characteristic C-H stretching vibrations from the aliphatic and aromatic moieties, the C=O stretching of the carboxylic acid and the urethane (B1682113) (Fmoc) group, and C-N stretching vibrations. researchgate.netresearchgate.net The low-frequency region of the Raman spectrum is particularly useful for analyzing the skeletal vibrations of the cyclic structures.

These techniques are also highly sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, shifts in the vibrational frequencies, particularly of the C=O and N-H (if present in an amide linkage) stretching modes, can provide direct evidence of hydrogen bond formation, which plays a critical role in the self-assembly and secondary structure of peptide analogues. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | IR |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | IR, Raman |

| Fmoc (C=O) | Stretching | 1690 - 1710 | IR, Raman |

| Fmoc (Aromatic C=C) | Stretching | 1450 - 1600 | IR, Raman |

| Pyrrolidine/Piperidine (B6355638) (CH₂) | Stretching | 2850 - 2960 | IR, Raman |

| Pyrrolidine/Piperidine (CH₂) | Scissoring/Bending | 1440 - 1485 | IR, Raman |

| Tertiary Amine (C-N) | Stretching | 1180 - 1230 | IR |

When this compound is incorporated into a peptide chain, ECD becomes an invaluable tool for studying the secondary structure of the resulting peptide. nih.gov Proline and its analogues are known to strongly influence peptide backbone conformation, often promoting the formation of specific secondary structures like the polyproline II (PPII) helix. nih.gov The PPII helix is a left-handed helical structure that is common in disordered proteins and signaling peptides. Different secondary structures (e.g., α-helix, β-sheet, PPII helix, random coil) have distinct ECD spectral signatures. nih.govmdpi.com For example, the PPII structure is often characterized by a strong negative band around 206 nm and a positive band near 220 nm. nih.gov By monitoring the ECD spectrum, researchers can determine how the incorporation of the bulky and conformationally constrained this compound residue influences the global conformation and secondary structure of a peptide. nih.gov

| Secondary Structure | Positive Bands (λ, nm) | Negative Bands (λ, nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (PPII) Helix | ~220 | ~206 |

| Unordered/Random Coil | ~212 | ~198 |

X-ray diffraction (XRD) on single crystals provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. mdpi.comnih.gov

This technique would unambiguously establish the absolute stereochemistry of the chiral centers and provide a static picture of the preferred conformation of the pyrrolidine and piperidine rings in the crystalline form. Furthermore, the crystal structure reveals how individual molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking from the fluorenyl groups. This information is invaluable for understanding the physicochemical properties of the solid material and can provide insights into the conformational preferences that might persist in solution. For peptide analogues, crystallography can confirm the presence of specific secondary structures and intermolecular assemblies, such as β-sheets, in the solid state.

| Parameter | Example Value/Information | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions (Å) | a=14.7, b=16.8, c=8.6 | Defines the size and shape of the repeating unit. |

| Resolution (Å) | 1.10 | Indicates the level of detail in the electron density map. |

| Key Bond Length (e.g., C=O) | 1.21 Å | Provides precise geometric data. |

| Key Torsion Angle (e.g., ω) | 178.5° | Defines the conformation (e.g., trans peptide bond). |

| Hydrogen Bond Distances (Å) | O···H-N = 2.9 Å | Identifies and quantifies intermolecular interactions. |

Theoretical and Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer powerful insights into the structural and electronic properties of this compound, complementing experimental findings. mdpi.comaps.org DFT methods can be used to calculate the ground-state electronic structure, determine optimized molecular geometries, and predict a wide range of molecular properties. masjaps.commdpi.com

By performing geometry optimizations, researchers can predict the most stable three-dimensional structure of the molecule and explore the potential energy surface related to key conformational degrees of freedom, such as pyrrolidine ring puckering and cis/trans amide bond isomerization in peptide models. dntb.gov.ua These calculations provide the relative energies of different conformers, allowing for an estimation of their equilibrium populations, which can then be compared with experimental data from NMR. nih.gov

Furthermore, DFT calculations are widely used to predict vibrational frequencies. masjaps.com The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of complex spectral features. researchgate.net Other properties that can be computed include molecular orbital energies (HOMO-LUMO gap), atomic charge distributions, and molecular electrostatic potential maps, which are crucial for understanding the molecule's reactivity and non-covalent interaction capabilities. nih.gov

| Calculated Property | Method/Basis Set | Information Obtained |

|---|---|---|

| Optimized Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths, angles, and stable conformers. |

| Relative Conformational Energy (ΔE) | B3LYP/6-311++G(d,p) | Energy difference between isomers (e.g., Cγ-exo vs. Cγ-endo). |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Aids in the assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Relates to electronic transitions and chemical reactivity. |

| Natural Bond Orbital (NBO) Charges | B3LYP/6-311++G(d,p) | Provides insight into the electron distribution within the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration and Dynamics in Solution

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the conformational landscape and dynamic behavior of this compound and its peptide analogues in solution. These methods provide atomic-level insights that complement experimental data, offering a deeper understanding of the molecule's structural preferences and flexibility.

Conformational Landscape Exploration:

Molecular mechanics force fields are employed to generate potential energy surfaces of this compound. By systematically rotating the rotatable bonds, a comprehensive conformational landscape can be mapped out. This allows for the identification of low-energy conformations, representing the most probable shapes the molecule will adopt. For proline derivatives, key conformational features include the puckering of the pyrrolidine ring (endo and exo states) and the cis/trans isomerization of the amide bond. nih.gov The presence of the bulky Fmoc protecting group and the 4-piperidino substituent significantly influences these equilibria. storkapp.mescispace.com

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of the molecule's behavior in a solvent environment over time. By simulating the movements of all atoms in the system, MD can reveal the transitions between different conformational states and the timescales on which these transitions occur. For this compound, MD simulations can elucidate the dynamic equilibrium between the endo and exo puckers of the proline ring and the cis and trans conformations of the Fmoc-N bond. These simulations are particularly valuable for understanding how the solvent interacts with the molecule and influences its conformational preferences. High-temperature MD simulations can be employed to accelerate the sampling of conformational space, which is especially useful for overcoming the high energy barrier associated with cis/trans isomerization. bohrium.com

Recent advancements in computational methods, such as enhanced sampling techniques like metadynamics, can be combined with all-atom MD simulations to more thoroughly explore the conformational subensembles of proline-containing peptides. nih.gov These approaches are crucial for accurately characterizing the dynamic nature of molecules like this compound in solution.

The following table summarizes the key conformational parameters of this compound that are investigated using molecular modeling and dynamics simulations.

| Dihedral Angle | Description | Typical Values | Influence of 4-Piperidino Moiety |

| φ (phi) | C'-N-Cα-C' | Restricted to ~ -65° | Further restriction due to steric bulk |

| ψ (psi) | N-Cα-C'-N | Varies | Influenced by ring pucker |

| ω (omega) | Cα-C'-N-Cα | ~180° (trans) or ~0° (cis) | Biased by stereoelectronic effects of the substituent |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines ring pucker | Significantly influenced by the piperidino group |

Analysis of Intramolecular Interactions and Stereoelectronic Effects Influencing Conformation

Stereoelectronic Effects:

Stereoelectronic effects arise from the interaction of electron orbitals and play a crucial role in determining the conformational preferences of substituted prolines. nih.gov A key stereoelectronic interaction is hyperconjugation, which involves the overlap of a filled bonding orbital (σ) with an adjacent empty antibonding orbital (σ*). In 4-substituted prolines, the orientation of the substituent at the Cγ position significantly influences the stability of the different ring puckers through these interactions. acs.org

For instance, electron-withdrawing substituents at the 4-position can create a gauche effect, favoring a pseudo-axial orientation of the substituent. nih.gov This is due to stabilizing hyperconjugative interactions between the C-H bonds and the antibonding orbital of the C-X bond (where X is the substituent). nih.gov While piperidine is not strongly electron-withdrawing, its nitrogen atom can participate in through-bond and through-space electronic interactions that influence the conformational equilibrium.

Intramolecular Interactions:

Several types of non-covalent intramolecular interactions contribute to the conformational stability of this compound:

Steric Hindrance: The bulky Fmoc group and the piperidino moiety introduce significant steric hindrance, which disfavors certain conformations. The size and orientation of these groups will limit the accessible conformational space, particularly around the φ and ψ dihedral angles. nih.gov

Van der Waals Interactions: Attractive and repulsive van der Waals forces between non-bonded atoms are critical in defining the molecule's shape. The close packing of atoms within the molecule will favor conformations that maximize attractive interactions while minimizing repulsive clashes.

Hydrogen Bonding: Although less prominent in the core structure of this compound itself, the potential for intramolecular hydrogen bonding exists, particularly if the piperidino nitrogen were protonated or if the molecule were incorporated into a larger peptide chain with suitable donor and acceptor groups.

CH/π Interactions: Interactions between C-H bonds and the π-system of the fluorenyl group of the Fmoc protecting group can also contribute to conformational stability. acs.org The polarized C-H bonds of the proline ring can interact favorably with the electron-rich aromatic rings. nih.gov

These intricate interactions collectively determine the preferred conformation of this compound, influencing its structural and functional properties in various chemical and biological contexts.

Predicting the Influence of the 4-Piperidino Moiety on Proline Ring Puckering and Peptide Conformational Preferences

The substitution at the 4-position of the proline ring with a piperidino moiety is predicted to have a profound impact on both the local ring conformation and the global conformational preferences of peptides incorporating this modified amino acid.

Influence on Proline Ring Puckering:

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The equilibrium between these two states is highly sensitive to the nature and stereochemistry of substituents on the ring. nih.gov

Steric Effects: The bulky piperidino group will introduce significant steric strain. Depending on its stereochemistry (4R or 4S), it will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the rest of the pyrrolidine ring and the peptide backbone. This steric preference will strongly bias the ring towards either the endo or exo pucker. For example, a bulky substituent at the 4R position tends to favor an endo pucker, while at the 4S position, it favors an exo pucker. nih.gov

Stereoelectronic Effects: As discussed previously, stereoelectronic effects also play a critical role. The orientation of the C-N bond of the piperidino group relative to the C-C and C-N bonds within the pyrrolidine ring will influence the stability of the puckered states through hyperconjugative interactions. nih.govacs.org

The interplay of these steric and stereoelectronic effects will determine the dominant ring pucker of the 4-piperidino-L-proline residue.

Influence on Peptide Conformational Preferences:

The puckering of the proline ring is directly coupled to the main chain dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond (ω). nih.govacs.org Therefore, the bias in ring pucker induced by the 4-piperidino group will translate into specific peptide conformational preferences.

Backbone Dihedral Angles: An exo ring pucker is associated with a more compact φ angle distribution and is often found in polyproline II (PPII) helices. nih.gov Conversely, an endo pucker is linked to more extended conformations. nih.gov Thus, by controlling the ring pucker, the 4-piperidino substituent can be used to stabilize or destabilize specific secondary structures.

Cis/Trans Isomerism: The exo pucker tends to stabilize the trans conformation of the preceding amide bond, while the endo pucker is more compatible with the cis conformation. acs.org The steric bulk of the piperidino group may also influence this equilibrium.

n→π Interactions:* The n→π* interaction, an orbital interaction between the lone pair of one carbonyl oxygen and the antibonding orbital of the next carbonyl group, is a key stabilizing force in many peptide structures. The geometry of this interaction is dependent on the proline ring pucker, with the exo pucker being more favorable. acs.orgsemanticscholar.org By influencing the ring pucker, the 4-piperidino group can modulate the strength of this interaction and thereby influence the local peptide conformation.

The following table summarizes the predicted influence of the 4-piperidino moiety on the conformational preferences of this compound and its peptide analogues.

| Conformational Feature | Predicted Influence of 4-Piperidino Moiety | Rationale |

| Proline Ring Pucker | Strong bias towards either Cγ-endo or Cγ-exo | Steric bulk of the piperidino group and stereoelectronic effects |

| Backbone Dihedral Angles (φ, ψ) | Constrained to specific regions of the Ramachandran plot | Coupling between ring pucker and backbone conformation |

| Cis/Trans Amide Bond Isomerism | Biased towards either cis or trans | Linkage between ring pucker and amide bond conformation |

| Secondary Structure Propensity | Predisposition towards specific secondary structures (e.g., PPII helix, β-turns) | Control over local dihedral angles and intramolecular interactions |

Research Applications in Peptide Chemistry and Medicinal Discovery

Design and Development of Peptidomimetics Incorporating Fmoc-4-piperidino-L-proline

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability. This compound serves as a key building block in the synthesis of these advanced molecules. chemimpex.comguidechem.com

The substitution at the 4-position of the proline ring, as seen in this compound, further influences this conformational landscape. nih.gov By introducing the bulky piperidino group, chemists can induce specific turns or helical structures within a peptide chain. nih.govpeptide.com For example, 4-substituted proline analogs have been successfully used to stabilize polyproline II (PPII) helices, which are important structures in biomolecular recognition. nih.govnih.gov This structural control is crucial for designing peptidomimetics that can precisely fit into the binding sites of proteins or receptors. The introduction of such cyclic scaffolds is a common strategy for creating amide bond isosteres and conformational restraints in the design of peptidomimetics. mdpi.com

The three-dimensional conformation of a peptide determines its biological activity. By using this compound to enforce a specific, bioactive conformation, researchers can significantly enhance a peptide's potency and selectivity for its target. nih.gov A rigid structure can improve binding affinity by reducing the entropic penalty that occurs when a flexible peptide binds to its receptor.

| Peptide Property | Effect of Incorporation | Underlying Mechanism | Reference |

|---|---|---|---|

| Bioactivity | Enhanced | Stabilization of the bioactive conformation, leading to improved receptor binding. | nih.gov |

| Selectivity | Increased | A fixed conformation allows for more precise interaction with the intended biological target over off-targets. | nih.gov |

| Proteolytic Stability | Increased | The rigid, unnatural structure resists degradation by proteolytic enzymes. | chemimpex.com |

| Solubility | Enhanced | The piperidine (B6355638) ring structure contributes to improved solubility characteristics. | chemimpex.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to determine which parts are responsible for its biological effects. nih.gov this compound is an important tool in this process. By incorporating it at various positions within a peptide sequence, researchers can probe the conformational requirements for activity.

This rational design approach allows for the "tuning" of a peptide's properties. For instance, in the development of novel lipid-lowering agents, derivatives of cis-4-Amino-L-proline were designed and synthesized to establish a preliminary SAR, which indicated that certain modifications led to moderate triglyceride-lowering activity. nih.gov Similarly, the use of a 4-aminoproline scaffold was central to designing new cyclopeptidomimetics targeting α4β1 integrin, a receptor involved in inflammation and autoimmune diseases. mdpi.com These studies exemplify how proline derivatives are used to create libraries of related compounds to systematically explore the relationship between structure and function, ultimately leading to more potent and selective drug candidates. nih.gov

Role in Drug Discovery and Development Pipelines

As a specialized building block, this compound plays a role in various stages of the drug discovery pipeline, from initial lead discovery to the development of novel therapeutic agents. chemimpex.comguidechem.com

The ability to create structurally defined and stable peptides allows researchers to design molecules that can modulate specific biological pathways with high precision. chemimpex.com this compound is used in the synthesis of peptide-based drugs intended to interact with specific targets like enzymes or cell surface receptors. chemimpex.com Proline analogs are frequently used to develop enzyme inhibitors and receptor agonists. By enhancing stability and bioactivity, this compound helps in the creation of therapeutics with improved efficacy and specificity, which is a crucial aspect of modern drug development. chemimpex.comchemimpex.com

There is a growing body of evidence linking proline metabolism and proline-rich peptides to the function of the central nervous system and the pathology of various neurological and psychiatric disorders. nih.govnih.gov Proline itself is involved in neurotransmission, and dysregulated proline levels have been associated with cognitive deficits. nih.govnih.gov

Consequently, proline derivatives have become compounds of interest in the search for new treatments for neurodegenerative diseases like Alzheimer's disease. chemimpex.comnih.gov this compound and related compounds are utilized as building blocks to synthesize novel molecules aimed at interacting with biological targets within the central nervous system. chemimpex.comchemimpex.com The structural properties of these compounds facilitate the design of molecules that can effectively interact with these targets, potentially leading to new therapeutic options for these challenging conditions. chemimpex.com Research has highlighted the importance of proline in neurodegenerative diseases, making its derivatives valuable tools for developing potential therapies. nih.gov

Design of Enzyme Inhibitors and Receptor Ligands Utilizing Proline Analogues

The rigid, cyclic structure of proline is a key feature in many biologically active peptides, often inducing specific secondary structures like β-turns that are crucial for molecular recognition and binding. nih.gov By modifying the proline ring, as seen in this compound, researchers can fine-tune the conformational constraints of a peptide, leading to the development of potent and selective enzyme inhibitors and receptor ligands. nih.govresearchgate.net

Proline analogues are recognized for their potential in creating peptidomimetic scaffolds that can target proteolytic enzymes and modulate protein-protein interactions. The introduction of substituents on the proline ring can enhance binding affinity and specificity for a particular biological target. For instance, the piperidino group in this compound can introduce additional steric bulk and potential for new interactions within a binding pocket, which can be exploited in the rational design of inhibitors.

In the context of receptor ligands, the conformational rigidity imparted by proline analogues is instrumental in stabilizing bioactive conformations, thereby improving receptor subtype selectivity. Research into melanocortin receptor ligands, for example, has utilized proline-based scaffolds to develop compounds with significant binding affinity for specific receptor subtypes like MC3 and MC4. nih.govresearchgate.net

Table 1: Examples of Proline Analogues in Enzyme Inhibitor and Receptor Ligand Design

| Proline Analogue Application | Key Structural Feature | Therapeutic Target Examples |

|---|---|---|

| Enzyme Inhibition | Conformationally restricted scaffold | Proteases, Kinases |

| Receptor Ligand Binding | Induction of specific secondary structures (e.g., β-turns) | G protein-coupled receptors (GPCRs), Ion channels |

| Enhanced Specificity | Modified ring substituents for tailored interactions | Specific enzyme isoforms or receptor subtypes |

Strategies for Enhancing Drug Efficacy and Pharmacological Specificity

The incorporation of this compound into peptide-based drug candidates is a strategy aimed at enhancing their therapeutic efficacy and pharmacological specificity. chemimpex.com The unique piperidine ring structure can contribute to increased stability and solubility of the resulting peptide, which are critical parameters for drug development. chemimpex.com

One of the key advantages of using proline analogues is the ability to modulate the pharmacokinetic and pharmacodynamic properties of a peptide. The increased enzymatic stability conferred by the modified proline ring can lead to a longer half-life in vivo, reducing the required dosing frequency. Furthermore, the conformational constraints imposed by this compound can lock the peptide into a bioactive conformation, leading to higher potency and a more specific interaction with its intended biological target, thereby minimizing off-target effects. chemimpex.com

Research has shown that the structural properties of this compound facilitate the design of molecules that can effectively interact with biological targets, potentially leading to breakthroughs in treatment options for various conditions, including neurological disorders. chemimpex.com

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in chemical biology and drug development. This compound can be utilized in these strategies to create advanced therapeutic and diagnostic agents. chemimpex.com

Facilitation of Targeted Drug Delivery Systems and Molecular Probes

The development of targeted drug delivery systems aims to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and reducing systemic toxicity. Peptides containing this compound can be conjugated to drugs, imaging agents, or nanoparticles to create targeted constructs. The proline analogue can serve as a stable linker or as part of a targeting peptide sequence that recognizes specific cell surface receptors overexpressed in diseased tissues. chemimpex.com

The enhanced stability of peptides incorporating this compound is particularly advantageous in the harsh in vivo environment, ensuring that the targeting moiety remains intact until it reaches its destination. chemimpex.com Furthermore, the piperidino group can be functionalized to attach molecular probes, such as fluorescent dyes or radioisotopes, for diagnostic imaging applications.

Conjugation with Other Biomolecules for Advanced Chemical Biology Applications

Beyond drug delivery, this compound can be used to conjugate peptides to other biomolecules, such as proteins, nucleic acids, and carbohydrates, for a wide range of chemical biology applications. These bioconjugates can be used to study protein-protein interactions, probe cellular pathways, and develop novel biomaterials.

The Fmoc protecting group allows for straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The piperidino group can then be exploited for specific conjugation chemistries, providing a versatile handle for attaching other molecules of interest. This versatility makes this compound a valuable tool for creating complex and functional biomolecular architectures.

Preparation of Peptide Libraries and High-Throughput Screening Initiatives in Drug Discovery

The discovery of novel drug candidates often relies on the screening of large and diverse collections of molecules. Peptide libraries are a powerful resource in this endeavor, and this compound can be incorporated into these libraries to expand their structural and functional diversity.

The use of Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis, which is the primary method for constructing peptide libraries. nih.gov The compatibility of this compound with these methods allows for its seamless integration into automated synthesis platforms.

By including this and other proline analogues in peptide libraries, researchers can generate collections of peptides with a wide range of conformational constraints and chemical functionalities. nih.gov High-throughput screening of these libraries against a specific biological target can lead to the identification of novel hit compounds with therapeutic potential. The unique properties of this compound can contribute to the discovery of peptides with enhanced stability, potency, and selectivity.

Table 2: Applications of this compound in Peptide Library Synthesis

| Application Area | Advantage of Incorporation | Screening Outcome |

|---|---|---|

| Drug Discovery | Increased structural diversity of the library | Identification of novel peptide-based drug leads |

| Proteomics Research | Generation of probes for protein-protein interactions | Mapping of binding interfaces and interaction networks |

| Biomaterials Science | Creation of peptides with tailored self-assembly properties | Development of novel hydrogels and functional surfaces |

Future Research Directions and Emerging Methodologies

Integration of Fmoc-4-piperidino-L-proline into Macrocyclic Peptides and Other Constrained Scaffolds

The incorporation of conformationally restricted amino acids is a cornerstone of modern peptide drug design, and macrocyclization is a key strategy to enhance the stability, selectivity, and bioavailability of peptide therapeutics. rsc.orgqyaobio.com Proline and its derivatives are particularly effective at inducing turns in a peptide backbone, a feature that is critical for facilitating efficient macrocyclization, especially in the synthesis of small to medium-sized rings where the linear precursor must adopt an entropically disfavored pre-cyclization conformation. researchgate.netuni-kiel.de

The 4-piperidino substituent on the proline ring in this compound is expected to influence the puckering of the pyrrolidine (B122466) ring, thereby pre-organizing the peptide backbone into specific conformations. nih.gov This conformational control can bring the N- and C-termini of a linear peptide into proximity, thus lowering the activation energy for cyclization. Research in this area will likely focus on synthesizing a variety of cyclic peptides incorporating this unique amino acid to explore its effect on ring size, cyclization efficiency, and the final conformation of the macrocycle. Furthermore, the piperidino group offers a site for further functionalization, potentially allowing for the creation of bicyclic or more complex constrained architectures. The cis-4-amino-L-proline residue, a related scaffold, has already been successfully used to generate unusually constrained cyclic analogues of bioactive peptides like endomorphin-2. nih.gov

Future studies will likely investigate various macrocyclization strategies, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations, to fully exploit the properties of this compound. nih.gov The resulting constrained peptides could serve as scaffolds for developing novel therapeutics with improved pharmacological profiles.

Advances in Automated Peptide Synthesis for Complex this compound Containing Sequences

Automated solid-phase peptide synthesis (SPPS) has become an indispensable tool in peptide research, enabling the rapid and efficient production of complex peptide sequences. nih.govamericanpeptidesociety.orgyoutube.com The integration of modified amino acids like this compound into automated SPPS protocols, however, can present unique challenges. The steric bulk of the 4-piperidino group, combined with the inherent difficulty of coupling to the secondary amine of the proline ring, may lead to slower reaction kinetics and incomplete coupling reactions. iris-biotech.de

Future advancements will focus on optimizing automated synthesis protocols to efficiently incorporate this compound. This includes the development of specialized coupling methods, potentially utilizing novel activating reagents or microwave-assisted technologies to enhance coupling efficiency and reduce reaction times. nih.goviris-biotech.de Monitoring the completion of coupling and deprotection steps in real-time is crucial for ensuring the synthesis of high-purity peptides. iris-biotech.de Automated synthesizers equipped with UV monitoring can track the release of the Fmoc group during the deprotection step, providing valuable feedback on the efficiency of the reaction. americanpeptidesociety.org

Moreover, the choice of solid support and linker can significantly impact the outcome of the synthesis. libretexts.org Research will likely explore the compatibility of various resins with this compound to minimize side reactions and improve the yield of the final peptide. The development of robust, high-throughput automated methods will be essential for creating libraries of peptides containing this unique building block for screening and drug discovery efforts.

Novel Applications in Chemical Biology and Functional Materials Science

The distinct chemical properties of this compound open up avenues for its use beyond traditional peptide synthesis, extending into the realms of chemical biology and functional materials. The piperidino moiety, with its basic nitrogen, can be protonated at physiological pH, introducing a positive charge into the peptide structure. This feature could be exploited to design peptides with enhanced cell-penetrating capabilities or to create probes that interact with specific biological targets. chemimpex.com

In chemical biology, peptides containing this compound could be developed as tools to study protein-protein interactions or as scaffolds for creating bioactive compounds targeting neurological disorders. chemimpex.com The conformational constraints imposed by this amino acid can be used to mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events. chemrxiv.org

In materials science, the self-assembly of peptides into well-defined nanostructures is a rapidly growing field. The incorporation of this compound could be used to control the self-assembly process, leading to the formation of novel biomaterials with unique properties. For example, the charge and conformational rigidity of this amino acid could influence the morphology of peptide-based hydrogels, nanofibers, or nanoparticles. mdpi.com These materials could find applications in tissue engineering, drug delivery, and biocatalysis.

Green Chemistry Approaches in the Synthesis and Application of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of chemical synthesis. advancedchemtech.comunife.it Solid-phase peptide synthesis, while highly effective, is notorious for its large consumption of hazardous solvents, particularly N,N-dimethylformamide (DMF). digitellinc.com A major focus of future research will be the development of more sustainable methods for the synthesis and use of this compound.

This involves the exploration of greener solvents that can replace DMF in SPPS. digitellinc.com Several alternatives have been investigated for their ability to swell the resin and solubilize reagents effectively, with promising results.

| Solvent Class | Green Alternative(s) | Key Findings |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | 2-MeTHF has shown high crude purity in some syntheses. Deprotection steps may require optimization. |

| Carbonates | Dimethyl carbonate (DMC), Propylene Carbonate | Propylene Carbonate has been used for both solution and solid-phase synthesis. |

| Lactones | γ-Valerolactone (GVL) | Compatible with microwave-assisted SPPS and various resin types. |

| Amides | N-Butylpyrrolidinone (NBP) | Similar characteristics to NMP but not classified as reprotoxic. |

| Glycol Ethers | Dipropyleneglycol dimethylether (DMM) | Low toxicity, biodegradable, and shown to be a valuable alternative to DMF in all SPPS steps. |

Another key area of green chemistry in SPPS is finding alternatives to piperidine (B6355638) for Fmoc deprotection. Piperidine is a hazardous and controlled substance, and its replacement with safer, more environmentally benign bases is highly desirable. nih.gov

| Alternative Base | Concentration/Conditions | Advantages |

| 4-Methylpiperidine (B120128) (4-MP) | 20% in DMF | As efficient as piperidine, not a controlled substance. Used in "in-situ" Fmoc removal protocols to reduce waste. nih.govpeptide.compeptide.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | In DMF | Non-nucleophilic base, useful for sensitive sequences. nih.gov |

| Pyrrolidine | 20% in solvent mixtures | Efficient for Fmoc-removal in less polar, greener solvent mixtures like DMSO/ethyl acetate. |

| Piperazine | 10% in DMF/ethanol | A safer alternative to piperidine. |

Q & A

Q. How can researchers optimize the synthesis of Fmoc-4-piperidino-L-proline while minimizing side reactions?

Methodological Answer:

- Use stepwise Fmoc-protection strategies to ensure selective functionalization of the piperidino group. Monitor reaction progress via HPLC and LC-MS to detect intermediates and byproducts .

- Adjust solvent polarity (e.g., DMF vs. dichloromethane) to control aggregation during coupling steps, as hydrophobic interactions in proline derivatives can hinder synthesis efficiency .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer:

Q. How should researchers design a literature review to identify gaps in Fmoc-protected proline derivatives?

Methodological Answer:

- Apply the PICO framework (Population: peptide derivatives; Intervention: Fmoc-4-piperidino modification; Comparison: other proline substituents; Outcome: conformational stability) to structure searches in PubMed and SciFinder .

- Use controlled vocabulary (e.g., MeSH terms like "peptide synthesis" and "proline/analogs & derivatives") to improve search specificity .

Advanced Research Questions

Q. How does the 4-piperidino substituent influence peptide secondary structure compared to other proline derivatives (e.g., 4-hydroxyproline)?

Methodological Answer:

- Conduct circular dichroism (CD) spectroscopy to analyze helical or β-turn propensities in model peptides. Compare results with molecular dynamics (MD) simulations to correlate substituent steric effects with conformational outcomes .

- Note contradictions: Some studies report enhanced rigidity with 4-piperidino groups, while others suggest increased flexibility due to reduced hydrogen bonding .

Q. What strategies resolve contradictions in aggregation behavior reported for this compound in peptide synthesis?

Methodological Answer:

- Perform systematic studies varying solvent systems (e.g., TFE/water mixtures) and peptide lengths to isolate aggregation drivers. Use dynamic light scattering (DLS) to quantify particle size distribution .

- Cross-validate findings with cryo-EM or TEM imaging to visualize fibril vs. amorphous aggregate formation .

Q. How can researchers evaluate the impact of this compound on cell-penetrating peptide (CPP) efficacy?

Methodological Answer:

- Design a PICO-based in vitro study :

Q. What computational methods predict the thermodynamic stability of peptides containing this compound?

Methodological Answer:

- Use density functional theory (DFT) to calculate rotational barriers of the piperidino group.

- Pair with free-energy perturbation (FEP) simulations to assess solvation effects on conformational equilibria .

Research Design & Data Analysis

Q. How should researchers structure a hypothesis-driven study on this compound’s role in peptide self-assembly?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound’s solubility?

Methodological Answer:

- Perform meta-analysis of published solubility data using random-effects models to account for inter-study variability.

- Include covariates like temperature, solvent polarity, and substituent pKa in regression analyses .

Literature & Methodology

Q. How can researchers critically appraise studies on Fmoc-protected proline derivatives for systematic reviews?

Methodological Answer:

Q. What ethical considerations apply to studies involving this compound in biomedical research?

Methodological Answer:

- Disclose all synthetic byproducts (e.g., Fmoc deprotection residues) in toxicity assays.

- Follow institutional review board (IRB) protocols for in vivo studies, including justification of animal models in grant proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.